

# MC-PEG2-Boc CAS number and molecular weight

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## Compound of Interest

Compound Name: MC-PEG2-Boc

Cat. No.: B12395267

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An In-depth Technical Guide to **MC-PEG2-Boc** Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **MC-PEG2-Boc** class of chemical linkers. Due to the variable nature of the "MC" functional group, this guide will focus on three common and representative examples: carboxylic acid-terminated, amine-terminated, and hydroxyl-terminated **MC-PEG2-Boc** linkers. These molecules are instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## Core Concepts and Chemical Properties

The **MC-PEG2-Boc** structure consists of three key components:

- **Boc (tert-Butoxycarbonyl) Group:** A protecting group for the amine functionality. It is stable under a variety of conditions and can be easily removed under mild acidic conditions, allowing for sequential and controlled conjugation reactions.
- **PEG2 (di-ethylene glycol) Spacer:** A short, hydrophilic polyethylene glycol linker. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, reduces aggregation, and provides a flexible connection between conjugated moieties.

- "MC" (Terminal Functional Group): This variable group dictates the primary conjugation chemistry. This guide will cover the carboxylic acid (-COOH), amine (-NH<sub>2</sub>), and hydroxyl (-OH) variants.

The strategic combination of these components makes **MC-PEG2-Boc** linkers versatile tools for the precise assembly of complex biomolecular conjugates.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the three representative **MC-PEG2-Boc** linkers.

Compound Name	Terminal Functional Group ("MC")	CAS Number	Molecular Weight ( g/mol )	Molecular Formula
Boc-NH-PEG2-COOH	Carboxylic Acid	1365655-91-9[1][2][3]	277.31[1][2]	C <sub>12</sub> H <sub>23</sub> NO <sub>6</sub>
Boc-NH-PEG2-NH <sub>2</sub>	Amine	153086-78-3	248.3	C <sub>11</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>
Boc-NH-PEG2-OH	Hydroxyl	139115-91-6	205.25	C <sub>9</sub> H <sub>19</sub> NO <sub>4</sub>

## Experimental Protocols

The following are detailed methodologies for common experimental procedures involving **MC-PEG2-Boc** linkers.

### Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

- Boc-protected PEG linker (e.g., Boc-NH-PEG2-COOH)

- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator

#### Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Neutralize the residue by adding saturated sodium bicarbonate solution.
- Extract the deprotected linker with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected linker.

## Amide Bond Formation using Boc-NH-PEG2-COOH

This protocol details the conjugation of the carboxylic acid terminus of Boc-NH-PEG2-COOH to a primary amine-containing molecule.

#### Materials:

- Boc-NH-PEG2-COOH
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., PBS, pH 7.2-8.0)

#### Procedure:

- Dissolve Boc-NH-PEG2-COOH, EDC, and NHS in anhydrous DMF or DMSO.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
- Dissolve the amine-containing molecule in the reaction buffer.
- Add the activated Boc-NH-PEG2-NHS ester solution to the amine-containing molecule solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Monitor the reaction progress by a suitable method (e.g., LC-MS).
- Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.

## Conjugation using Boc-NH-PEG2-NH2

This protocol describes the reaction of the primary amine of Boc-NH-PEG2-NH2 with an activated carboxylic acid (e.g., an NHS ester).

#### Materials:

- Boc-NH-PEG2-NH2

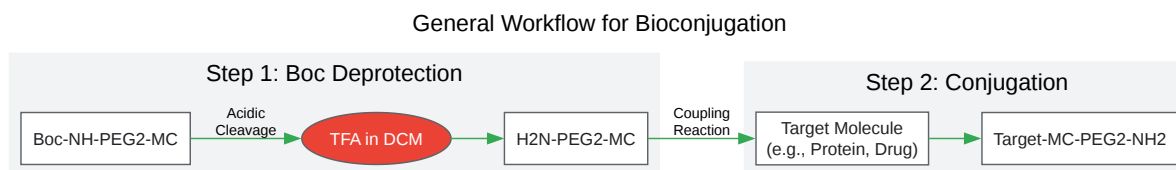
- NHS ester-activated molecule
- Anhydrous DMF or DMSO
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
- Dissolve Boc-NH-PEG2-NH2 in anhydrous DMF or DMSO, and add 2 equivalents of TEA or DIPEA.
- Add the Boc-NH-PEG2-NH2 solution to the activated molecule solution.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Purify the conjugate by reverse-phase HPLC.

## Visualization of Workflows

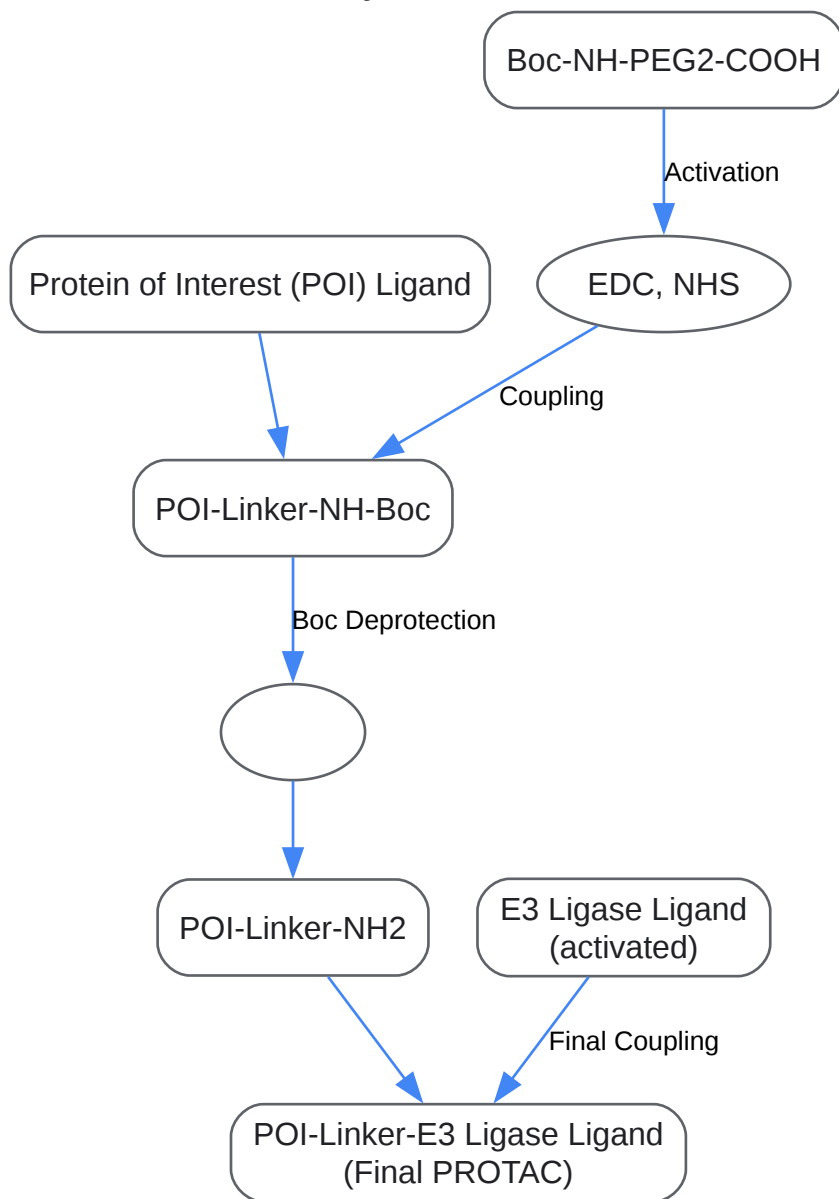
The following diagrams, generated using Graphviz, illustrate common experimental workflows involving **MC-PEG2-Boc** linkers.



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Caption: A generalized two-step bioconjugation workflow.

## PROTAC Synthesis Workflow



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Caption: Step-wise synthesis of a PROTAC molecule.

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## References

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